Methyl 2-(8-quinolylsulfanyl)acetate

Description

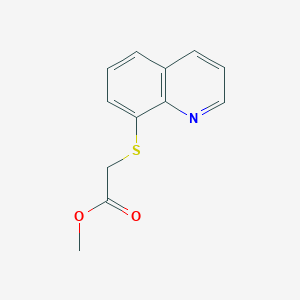

Methyl 2-(8-quinolylsulfanyl)acetate is a sulfur-containing quinoline derivative characterized by a sulfanyl (-S-) group bridging the quinoline moiety at the 8-position and an acetate ester. These compounds typically exhibit unique electronic and steric properties due to their heterocyclic frameworks and substituents, making them valuable in drug design, agrochemicals, and catalysis.

Properties

IUPAC Name |

methyl 2-quinolin-8-ylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-11(14)8-16-10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDANREYXLOUUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(8-quinolylsulfanyl)acetate can be synthesized through several methods. One common approach involves the Friedländer reaction, where an aromatic aldehyde reacts with an amine and a ketone in the presence of an acid catalyst to form the quinoline ring system. The sulfanyl group can be introduced through nucleophilic substitution reactions, and the ester group can be formed via esterification reactions using methanol and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Microwave-assisted esterification has been explored as an efficient method for producing esters, including this compound, due to its ability to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-quinolylsulfanyl)acetate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amides and different esters.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Investigated for its antimicrobial and cytotoxic activities.

Medicine: Explored for its potential as an antitumor and anti-inflammatory agent.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(8-quinolylsulfanyl)acetate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cytotoxic effects. The sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate (CAS 51925-43-0)

- Structure: Features a formyl (-CHO) group at the 3-position of the quinoline ring, adjacent to the sulfanyl-acetate moiety.

- Synthesis : Optimized routes achieve yields of 82.0% and 69.0% , suggesting efficient methodologies for analogous compounds.

- Applications : The formyl group enhances reactivity for further functionalization, contrasting with the 8-sulfanyl substituent in the target compound, which may prioritize steric interactions.

Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate (CAS 2306276-87-7)

- Structure: Contains halogen substituents (Br at 6-position, F at 8-position) on the quinoline ring.

- Comparison : The target compound lacks halogens, which may reduce its stability but improve synthetic accessibility.

*Estimated based on analogous structures.

Non-Quinoline Heterocyclic Compounds

Methyl 2-(2-quinoxalinylsulfanyl)acetate ()

- Structure: Quinoxaline replaces quinoline, introducing additional nitrogen atoms.

- Properties: Quinoxaline’s electron-deficient nature may enhance π-π stacking in catalytic or receptor-binding applications .

Simplified Esters and Sulfur-Containing Analogues

Methyl 2-phenylacetoacetate (CAS 16648-44-5)

Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate ()

- Structure: Combines phenylsulfanyl and aminoacetate groups.

- Crystallography: Key torsion angles (e.g., O1—S1—N1—C8 = −20.4°) suggest conformational flexibility , which may influence solubility compared to the rigid quinoline-based target.

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate ()

- Structure : Sulfamoyl (-SO₂NH₂) and methoxy (-OCH₃) groups enhance polarity.

- Applications : Versatility in material science and catalysis due to diverse functional groups .

Key Research Findings and Trends

Synthetic Efficiency: Quinoline derivatives with electron-withdrawing groups (e.g., halogens, formyl) exhibit higher stability but require multi-step syntheses .

Biological Activity : Sulfanyl and triazole groups are critical for antimicrobial and antitumor properties, as seen in QSAR-optimized compounds .

Material Science Applications : Sulfamoyl and methoxy substituents enable tailored solubility and reactivity for advanced materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.